3-Ethyl-1,2-benzisoxazole
Description
3-Ethyl-1,2-benzisoxazole is a heterocyclic compound consisting of a benzene ring fused to an isoxazole moiety, with an ethyl group substituted at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Benzisoxazole derivatives are renowned for their diverse pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects . Additionally, 3-alkylated benzisoxazoles are isosteric to indoles, enabling them to mimic endogenous biomolecules and interact with enzymes or receptors .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3 |
InChI Key |
YVSALFTUYBPYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- 3-Ethyl-1,2-benzisoxazole derivatives have been studied for their potential in treating neurological disorders. For instance, compounds containing the benzisoxazole moiety have shown promise as acetylcholinesterase inhibitors, which are beneficial in alleviating memory deficits associated with Alzheimer's disease .
-
Psychiatric Disorders :
- Several benzisoxazole derivatives are utilized as antipsychotic agents. Notable examples include risperidone and paliperidone, which are FDA-approved medications for schizophrenia and bipolar disorder . These compounds interact with dopaminergic and serotonergic receptors, providing therapeutic effects in mood stabilization.
- Antiepileptic Properties :
Antimicrobial Activity
-
Antibiotic Research :
- Recent studies have identified this compound as a promising lead compound against multi-drug resistant bacteria such as Acinetobacter baumannii. This compound demonstrated significant antibacterial activity with minimum inhibitory concentrations as low as 6.25 μg/ml . The mechanism of action appears to involve targeting bacterial metabolic processes.
- Antifungal Activity :
Table 1: Summary of Biological Activities of this compound Derivatives
Synthesis and Development
The synthesis of this compound typically involves the cyclization of o-hydroxy phenyl ketoximes with nitrogen or oxygen-containing reagents . Advances in synthetic methodologies have focused on greener techniques that enhance yield while minimizing environmental impact.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 3-substituent significantly influences molecular geometry, stability, and reactivity. Key comparisons include:
- Planarity and Reactivity : The isoxazole ring in this compound is planar, similar to 3-chloro and 3-bromomethyl derivatives. However, bulky substituents like ethyl or bromomethyl induce steric hindrance, affecting intermolecular interactions .
- Dissociation Constants (pKa) : 3-Hydroxy derivatives (e.g., exo-THPO) exhibit pKa values influenced by substituents. For instance, nitro or chloro groups at the 5- or 7-positions reduce basicity compared to ethyl .
Pharmacological Activities
- Neuroactive Effects : 3-Ethyl derivatives may share zonisamide’s CNS penetration but lack sulfonamide-mediated ion channel effects. exo-THPO’s GABAergic activity contrasts with ethyl-substituted compounds, highlighting substituent-dependent target selectivity .
- Antimicrobial Potency : Chloro and bromomethyl derivatives exhibit stronger electrophilic properties, enabling covalent interactions with microbial enzymes, whereas ethyl derivatives rely on hydrophobic interactions .
Preparation Methods
Reaction Pathway
-
Claisen-Schmidt Condensation :
Substituted o-hydroxy acetophenones react with acetaldehyde in the presence of sodium hydroxide to form α,β-unsaturated ketones (butenone derivatives). For ethyl substitution, propanal or ethyl-containing ketones may be employed. -
Oxime Formation :
The butenone intermediate reacts with hydroxylamine hydrochloride in ethanol/water to yield 1-(2’-hydroxy aryl)-2-butene-1-oximes. -
Microwave-Assisted Cyclization :
Oximes are cyclized on silica gel impregnated with sodium carbonate under microwave irradiation (3–4 minutes, 60–120 mesh silica) to form 3-ethyl-1,2-benzisoxazole derivatives.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Claisen-Schmidt | NaOH, ethanol/water, reflux | ~75% | Formation of α,β-unsaturated ketones |
| Oxime Formation | Hydroxylamine HCl, NaOAc, reflux | ~83% | Oxime intermediates confirmed by IR |
| Cyclization | Microwave, Na₂CO₃, SiO₂, 3–4 min | ~85% | Clean reaction, minimal byproducts |
Example :
Substituting acetaldehyde with propanal in the Claisen-Schmidt step introduces an ethyl group, which positions itself at the 3-position during cyclization.
Cyclization of o-Hydroxy Ketoximes with Ethyl Groups
This approach leverages the inherent reactivity of o-hydroxy ketoximes to form the benzisoxazole ring.
Strategic Synthesis
-
Preparation of o-Hydroxy Ketoximes :
Ethyl-substituted o-hydroxy acetophenones are synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. -
Cyclization :
The oxime undergoes intramolecular cyclization in the presence of sodium acetate and acetic anhydride, forming the benzisoxazole ring.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the hydroxyl group on the imine nitrogen, followed by ring closure to form the isoxazole moiety.
Bromination and Alkylation
Though less commonly reported, this method offers a direct route to 3-ethyl derivatives from pre-formed benzisoxazoles.
Reaction Sequence
-
Bromination :
3-Methyl-1,2-benzisoxazole undergoes benzylic bromination using NBS or Br₂ in CCl₄ to yield 3-bromomethyl intermediates. -
Alkylation :
The bromomethyl derivative reacts with sodium ethoxide or Grignard reagents to substitute the bromine with an ethyl group.
| Starting Material | Reagents | Yield | Challenges |
|---|---|---|---|
| 3-Methyl-1,2-benzisoxazole | NBS, CCl₄ | 60–70% | Over-bromination and side reactions |
Limitations :
Low selectivity and competing side reactions (e.g., elimination) reduce efficiency.
One-Pot Processes Involving 4-Hydroxycoumarin
Inspired by antiepileptic drug synthesis, this method bypasses isolation of intermediates.
Industrial-Scale Protocol
-
Base-Mediated Cyclization :
4-Hydroxycoumarin reacts with hydroxylamine in water under alkaline conditions, forming 1,2-benzisoxazole-3-acetic acid. -
Ethyl Group Introduction :
Subsequent sulfonation and alkylation steps install the ethyl group, though specific details remain proprietary.
| Step | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Cyclization | NaOH, H₂O, 84–86°C | 98% | High purity, scalable |
| Sulfonation/Alkylation | POCl₃, NH₃, 1,2-dichloroethane | 96% | One-pot efficiency |
Innovation :
The use of chelating agents (e.g., EDTA) stabilizes intermediates, enabling continuous processing.
Microwave-Assisted Synthesis (Optimized Route)
Shastri’s patented method (2022) highlights microwave technology for rapid and eco-friendly synthesis.
Protocol Highlights
-
Silica-Gel Supported Cyclization :
Oximes adsorbed on Na₂CO₃-impregnated silica undergo cyclization under microwave irradiation (300–400 W). -
Purification :
Products are isolated via filtration and washed with cold water.
| Parameter | Value | Impact |
|---|---|---|
| Microwave Power | 300–400 W | Accelerates reaction, minimizes waste |
| Reaction Time | 3–4 minutes | High throughput |
| Catalyst Loading | 10% Na₂CO₃ on SiO₂ | Enhances cyclization efficiency |
Outcome :
Yields exceeding 85% with reduced solvent usage, making this method environmentally favorable.
Comparative Analysis of Methods
| Method | Yield | Steps | Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt + Oxime | 75–85% | 3 | High purity, scalable | Requires microwave equipment |
| o-Hydroxy Ketoxime | 70–75% | 2 | Direct ethyl installation | Limited substrate versatility |
| Bromination + Alkylation | 60–70% | 2 | Flexible substitution | Low selectivity, byproducts |
| One-Pot (4-Hydroxycoumarin) | 96% | 2 | Industrial feasibility | Complex sulfonation steps |
| Microwave-Assisted | 85%+ | 3 | Rapid, eco-friendly | Requires specialized instrumentation |
Key Research Findings and Trends
-
Microwave Irradiation :
Reduces reaction times from hours to minutes, as demonstrated in Shastri’s work. -
Chelating Agents :
EDTA stabilizes intermediates in one-pot processes, preventing decomposition. -
Solvent Selection :
1,2-Dichloroethane enables efficient extraction and minimizes impurities in industrial protocols. -
Biological Applications :
3-Ethyl derivatives exhibit antimicrobial activity, as reported in antimicrobial screenings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethyl-1,2-benzisoxazole?
- Methodology :
- Cyclization of oximes : React 2-hydroxyaryl aldoximes or ketoximes with triflic anhydride in dry dichloromethane (DCM) under inert conditions. Neutralize with NaHCO₃ and purify via column chromatography (hexane:ethyl acetate) .
- Condensation reactions : Reflux substituted benzaldehyde derivatives with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
- Key considerations : Optimize reaction time and temperature using TLC/GC-MS monitoring.
Q. How is the structure of this compound characterized?
- Analytical techniques :
- X-ray crystallography : Determines bond angles (e.g., C10–C9–C3 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) to confirm stereochemistry .
- NMR/GC-MS : Validate purity and substituent positions, especially for ethyl and benzisoxazole moieties .
- Structural insights : Deviations from ideal bond angles (e.g., C3–C3a–C4 = 138.2°) indicate steric or electronic effects .
Q. What biological activities are associated with this compound derivatives?
- Pharmacological profiles :
- Anticonvulsant activity : Derivatives like zonisamide (3-sulfamoylmethyl-1,2-benzisoxazole) block voltage-sensitive sodium channels, validated via plasma concentration studies in animal models .
- Anti-inflammatory/analgesic effects : Molecular docking studies predict COX-2 and TNF-α receptor binding, supported by in silico ADMET profiles .
Advanced Research Questions
Q. What methodologies are used to analyze the reaction thermodynamics of benzisoxazole synthesis?
- Thermodynamic data :
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| ΔrH° (hydrolysis) | -26.7 ± 2.0 kcal/mol | Aqueous ethanol, 25°C | |
| Tboil | 364.2 K | 0.020 atm |
- Application : Use enthalpy data to optimize exothermic steps and reduced-pressure distillation for volatile intermediates.
Q. How can computational methods predict the pharmacological activity of benzisoxazole derivatives?
- In silico strategies :
- Molecular docking : Screen derivatives against targets like COX-2 (PDB: 1CX2) using AutoDock Vina, prioritizing compounds with binding energies ≤ -8.0 kcal/mol .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with Ser530) .
- Validation : Compare computational results with in vitro IC₅₀ values for COX-2 inhibition.
Q. How to resolve contradictions in pharmacological data for benzisoxazole derivatives?
- Case study : Zonisamide shows anticonvulsant efficacy in animal models but variable neurotoxicity in humans.
- Approach : Conduct species-specific pharmacokinetic studies (e.g., plasma protein binding in rodents vs. humans) and adjust dosing regimens based on metabolite profiles .
- Statistical tools : Use ANOVA to isolate confounding variables (e.g., CYP3A4 enzyme induction) in dose-response datasets.
Q. What strategies optimize the regioselectivity in benzisoxazole functionalization?
- Synthetic control :
- Electrophilic substitution : Direct ethyl groups to the 3-position using steric directing agents (e.g., bulky Lewis acids) .
- Microwave-assisted synthesis : Enhance yields of 6-substituted derivatives by 20–30% compared to conventional heating .
- Characterization : Monitor regioselectivity via <sup>13</sup>C NMR chemical shifts (e.g., C3a at δ 125–130 ppm) .
Q. How to address stability issues in benzisoxazole derivatives during storage?
- Degradation pathways : Hydrolysis of the isoxazole ring under humid conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
